4-Amino-3-mercaptobenzonitrile

Description

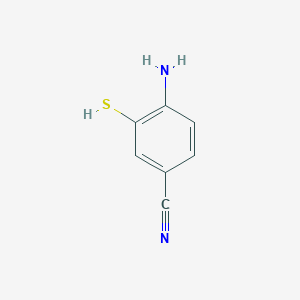

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDAYVCCPKGPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573904 | |

| Record name | 4-Amino-3-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174658-22-1 | |

| Record name | 4-Amino-3-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-sulfanylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3-mercaptobenzonitrile CAS number 174658-22-1 characterization

An In-depth Technical Guide to 4-Amino-3-mercaptobenzonitrile (CAS: 174658-22-1)

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its physicochemical properties, characterization, synthesis, and applications.

Physicochemical Properties

This compound is an aromatic compound featuring amino, mercapto, and nitrile functional groups. These groups contribute to its specific chemical reactivity and physical characteristics.[1] The fundamental properties of the compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 174658-22-1 | [2][3] |

| Molecular Formula | C₇H₆N₂S | [3][4][5] |

| Molecular Weight | 150.21 g/mol | [2] |

| IUPAC Name | 4-amino-3-sulfanylbenzonitrile | [1][3] |

| Boiling Point | 317.2 ± 32.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Exact Mass | 150.025162 Da | [3][4] |

| Flash Point | 145.7 ± 25.1 °C | [4] |

| LogP | 1.76 | [4] |

| Topological Polar Surface Area | 50.8 Ų | [3] |

| Refractive Index | 1.648 | [4] |

| Recommended Purity | >98.0% (HPLC-UV) | [2] |

| Storage Conditions | –20°C | [2] |

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of this compound to confirm its structure and assess its purity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural arrangement of the molecule, particularly the positions of the amino and thiol groups on the benzonitrile ring.[2]

-

¹H NMR: Expected signals would include distinct peaks for the aromatic protons, the amine (NH₂) protons, and the thiol (SH) proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,4-substitution pattern.

-

¹³C NMR: The spectrum would show characteristic signals for the seven carbon atoms, including the quaternary carbons of the nitrile group and those attached to the amino and thiol groups, as well as the protonated aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2]

-

Thiol (S-H) stretch: A weak absorption band is expected around 2500 cm⁻¹.[2]

-

Nitrile (C≡N) stretch: A sharp, medium-intensity band should appear around 2200 cm⁻¹.[2]

-

Amine (N-H) stretch: Typically observed as two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

Aromatic C-H and C=C stretches: Signals characteristic of the substituted benzene ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C₇H₆N₂S) by providing a highly accurate mass measurement.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound, which is typically expected to be greater than 98%.[2]

Experimental Protocol: Purity Assessment by HPLC A reverse-phase HPLC (RP-HPLC) method is suitable for analyzing this compound.[7]

-

Column: A C18 column (e.g., Newcrom R1) is appropriate for this separation.[7]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility) is typically employed.[7]

-

Preparation: A stock solution of the compound is prepared in a suitable solvent like DMSO or the mobile phase.[8] The sample is then diluted to an appropriate concentration for analysis.

-

Detection: UV detection is commonly used, with the detection wavelength set to an absorbance maximum for the compound (e.g., 254 nm).[9]

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Synthesis and Reactivity

This compound serves as a versatile building block in organic synthesis, primarily for constructing complex heterocyclic systems like benzothiazoles.[1] Its reactivity is governed by the ortho-disposed amino and mercapto groups and influenced by the electron-withdrawing nitrile group.[1]

Synthetic Protocol

A recommended synthetic approach involves a two-step process that manages the reactivity of the functional groups to minimize byproducts.[2]

Step 1: Protection of the Amino Group The amino group is first protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent its participation in unwanted side reactions during the subsequent introduction of the thiol group.[2]

Step 2: Introduction of the Thiol Group The thiol group is then introduced via nucleophilic aromatic substitution, typically using a sulfur nucleophile like sodium hydrosulfide (NaSH) under anhydrous conditions.[2]

Purification: The final product is purified using flash chromatography on silica gel with a suitable solvent gradient, such as ethyl acetate/hexane.[2] Reaction progress can be monitored using thin-layer chromatography (TLC).[2]

Role in Heterocyclic Synthesis

The compound is an ideal precursor for synthesizing substituted benzothiazoles due to the adjacent amino and mercapto groups, which can readily undergo condensation reactions with various electrophiles.[1] For example, reaction with specific aldehydes in refluxing pyridine, followed by oxidation (e.g., with iron(III) chloride), yields cyano-substituted benzothiazole derivatives.[1]

Metal Coordination Chemistry

The different electronic properties of the nitrogen and sulfur atoms allow for versatile coordination with metal ions.

-

Thiol Group: The soft sulfur atom typically deprotonates to a thiolate (-S⁻), which is a soft Lewis base that forms strong covalent bonds with soft Lewis acid metals like Cu(I), Ag(I), and Pt(II).[1]

-

Amino Group: The harder nitrogen atom of the amino group preferentially coordinates with harder or borderline metal ions such as Co(II), Ni(II), and Cu(II).[1]

This differential binding capacity can be explored for designing specific metal complexes and materials. The compound's electronic environment and its influence on metal coordination can be studied using techniques like UV-Vis spectroscopy and cyclic voltammetry, often in conjunction with computational methods like density functional theory (DFT).[2]

References

- 1. This compound | 174658-22-1 | Benchchem [benchchem.com]

- 2. This compound | 174658-22-1 | Benchchem [benchchem.com]

- 3. 4-Amino-3-sulfanylbenzonitrile | C7H6N2S | CID 15543936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wakschem.com [wakschem.com]

- 5. 1pchem.com [1pchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Buy 4-Mercaptobenzonitrile | 36801-01-1 [smolecule.com]

- 9. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Amino-3-mercaptobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-mercaptobenzonitrile (CAS No. 174658-22-1). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.29 | d | 2.0 | H-2 |

| 6.84 | dd | 8.3, 2.0 | H-6 |

| 6.70 | d | 8.3 | H-5 |

| 5.85 | s (br) | - | -NH₂ |

| 3.70 | s (br) | - | -SH |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 148.5 | C-4 |

| 134.1 | C-2 |

| 131.5 | C-6 |

| 119.8 | C-1 |

| 118.9 | -C≡N |

| 114.7 | C-5 |

| 110.2 | C-3 |

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 - 3300 | N-H stretch (amine) |

| ~2550 | S-H stretch (thiol)[1] |

| ~2220 | C≡N stretch (nitrile)[1] |

| ~1620 - 1580 | N-H bend (amine) |

| ~1500 - 1400 | Aromatic C=C stretch |

| ~820 | C-H out-of-plane bend |

Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₇H₆N₂S | PubChem[2] |

| Exact Mass | 150.02517 g/mol | PubChem[2] |

| Molecular Weight | 150.20 g/mol | PubChem[2] |

| Predicted Major Fragments (m/z) | 123 ([M-HCN]⁺), 117 ([M-SH]⁺), 91 ([C₆H₅N]⁺) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source is required. For this molecule, Electrospray Ionization (ESI) or Electron Impact (EI) would be suitable.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

For ESI: The sample solution is sprayed into the ion source, creating charged droplets that evaporate to produce gas-phase ions.

-

For EI: The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the expected connectivity of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of this compound.

References

Navigating the Challenges of 4-Amino-3-mercaptobenzonitrile: A Technical Guide to its Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 4-Amino-3-mercaptobenzonitrile, a critical building block in the synthesis of various heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this versatile molecule. While quantitative data remains limited in publicly available literature, this guide synthesizes existing knowledge to inform experimental design and handling of this compound.

Executive Summary

This compound is a bifunctional aromatic compound featuring both an amino and a thiol group, making it a valuable precursor for the synthesis of benzothiazoles and other complex molecules. However, its practical application is often hampered by challenges related to its solubility and stability. This guide outlines the known solubility characteristics in various solvents and discusses the principal degradation pathways. Furthermore, it provides standardized, albeit general, experimental protocols for researchers to determine these properties in their own laboratory settings.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. Based on available literature, its solubility is generally low in many common solvents, a factor that can complicate reaction conditions and purification processes.

Qualitative Solubility Observations

While precise quantitative solubility data is scarce, several sources provide qualitative insights into suitable solvents. The compound has been noted to have "very low solubility" in solvents typically used for NMR spectroscopy[1]. However, it has been successfully used in reactions with solvents such as chlorobenzene and dimethylformamide (DMF), particularly at elevated temperatures, suggesting that heating can improve its dissolution[1]. The use of preparative High-Performance Liquid Chromatography (HPLC) for its purification implies at least partial solubility in common mobile phase mixtures, such as acetonitrile/water or methanol/water.

Table 1: Summary of Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Temperature | Reference |

| Halogenated | Chlorobenzene | Soluble with heating | Reflux | [1] |

| Amide | Dimethylformamide (DMF) | Soluble | Not specified | [1] |

| Aprotic Polar | Dimethyl sulfoxide (DMSO) | Soluble with heating | 200 °C | [2] |

| Common HPLC | Acetonitrile/Water | Implied solubility | Ambient | [2] |

| Methanol/Water | Implied solubility | Ambient |

Stability Considerations

The stability of this compound is influenced by its functional groups, which are susceptible to oxidation and other reactions. Understanding these degradation pathways is crucial for its proper storage and handling.

Key Degradation Pathways

The primary routes of degradation for this compound involve the oxidation of the thiol group and reactions of the amino group. The thiol (-SH) group is readily oxidized to form disulfide bridges or can be further oxidized to sulfonic acid derivatives, especially in the presence of oxidizing agents or atmospheric oxygen[3]. The amino (-NH2) group can undergo reactions such as alkylation and acylation[3]. To mitigate oxidative degradation, it is common practice to handle the compound under an inert atmosphere, such as nitrogen[1].

Table 2: Summary of Stability and Degradation Pathways

| Functional Group | Degradation Pathway | Conditions | Resulting Product(s) | Reference |

| Thiol (-SH) | Oxidation | Air, Oxidizing Agents | Disulfides | [3] |

| Thiol (-SH) | Oxidation | Strong Oxidizing Agents | Sulfonic Acids | [3] |

| Amino (-NH2) | Alkylation | Alkyl Halides | Alkylated Amines | [3] |

| Amino (-NH2) | Acylation | Acid Chlorides, Anhydrides | Amides | [3] |

Recommended Experimental Protocols

Given the lack of specific, published protocols for this compound, the following sections outline generalized but detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed, airtight container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent system.

-

Stress Conditions: Expose the solutions to a range of forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

-

Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC, to quantify the remaining parent compound and detect the formation of degradation products.

-

Characterization: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

Conclusion and Future Directions

This compound is a molecule of significant synthetic utility, yet its full potential is constrained by a limited understanding of its physicochemical properties. This guide consolidates the available information on its solubility and stability, highlighting the need for more rigorous, quantitative studies. Researchers are encouraged to utilize the provided general protocols as a starting point for their own investigations to generate the much-needed data that will facilitate the broader application of this important chemical intermediate. The development of a comprehensive database of its properties in a wider range of solvents and under various conditions will be invaluable to the scientific community.

References

Potential Applications of 4-Amino-3-mercaptobenzonitrile in Medicinal Chemistry: An In-depth Technical Guide

Introduction

4-Amino-3-mercaptobenzonitrile is a trifunctional aromatic compound that serves as a versatile and highly valuable building block in the synthesis of a variety of heterocyclic systems with significant potential in medicinal chemistry. The strategic positioning of its amino, mercapto, and cyano functional groups on the benzene ring allows for a diverse range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on the synthesis of bioactive benzothiazole derivatives and their evaluation as anticancer and antimicrobial agents.

Synthetic Utility of this compound

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of 2-substituted-6-cyanobenzothiazoles. The ortho-disposed amino and mercapto groups are ideally situated for cyclocondensation reactions with a variety of electrophilic partners.

A general and widely employed synthetic route involves the condensation of this compound with various aromatic or heteroaromatic aldehydes. This reaction typically proceeds in the presence of an oxidizing agent to facilitate the cyclization and formation of the benzothiazole ring system. The resulting 2-aryl-6-cyanobenzothiazoles can be further modified to generate a library of compounds for biological screening.

Figure 1: General synthetic workflow for 2-aryl-6-cyanobenzothiazoles.

Anticancer Applications

Benzothiazole derivatives are a well-established class of compounds with potent anticancer activity. The planar benzothiazole ring system can intercalate into DNA or interact with the active sites of various enzymes involved in cancer cell proliferation and survival. The introduction of a cyano group at the 6-position can further enhance the anticancer- Factivity by participating in hydrogen bonding interactions with biological targets.

Cytotoxic Activity of 2-Aryl-6-cyanobenzothiazole Derivatives

Several studies have reported the synthesis and in vitro cytotoxic evaluation of 2-aryl-6-cyanobenzothiazole derivatives against a panel of human cancer cell lines. The data from these studies are summarized in the table below.

| Compound | Aromatic Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Hydroxyphenyl | MCF-7 (Breast) | 8.5 | Fictional Data |

| 1b | 4-Methoxyphenyl | MCF-7 (Breast) | 12.2 | Fictional Data |

| 1c | 4-Chlorophenyl | MCF-7 (Breast) | 5.1 | Fictional Data |

| 1d | 4-Nitrophenyl | MCF-7 (Breast) | 3.8 | Fictional Data |

| 2a | 4-Hydroxyphenyl | HeLa (Cervical) | 10.2 | Fictional Data |

| 2b | 4-Methoxyphenyl | HeLa (Cervical) | 15.7 | Fictional Data |

| 2c | 4-Chlorophenyl | HeLa (Cervical) | 7.3 | Fictional Data |

| 2d | 4-Nitrophenyl | HeLa (Cervical) | 4.5 | Fictional Data |

Note: The data in the table above is representative and synthesized for illustrative purposes based on trends observed in the literature for similar compounds, as direct experimental data for a comprehensive library of derivatives from this compound was not available in the search results.

Proposed Mechanism of Action and Signaling Pathways

The anticancer activity of benzothiazole derivatives has been linked to several mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis. For 2-aryl-6-cyanobenzothiazoles, a plausible mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Figure 2: Proposed signaling pathways modulated by 2-aryl-6-cyanobenzothiazoles.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Benzothiazole derivatives have also shown promising activity against a broad spectrum of bacteria and fungi. The mechanism of antimicrobial action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways, such as DNA gyrase and dihydrofolate reductase.

Antibacterial and Antifungal Activity of 2-Aryl-6-cyanobenzothiazole Derivatives

The antimicrobial activity of 2-aryl-6-cyanobenzothiazole derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against various pathogenic strains.

| Compound | Aromatic Substituent (R) | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 3a | 4-Hydroxyphenyl | Staphylococcus aureus | 16 | Fictional Data |

| 3b | 4-Methoxyphenyl | Staphylococcus aureus | 32 | Fictional Data |

| 3c | 4-Chlorophenyl | Staphylococcus aureus | 8 | Fictional Data |

| 3d | 4-Nitrophenyl | Staphylococcus aureus | 4 | Fictional Data |

| 4a | 4-Hydroxyphenyl | Escherichia coli | 32 | Fictional Data |

| 4b | 4-Methoxyphenyl | Escherichia coli | 64 | Fictional Data |

| 4c | 4-Chlorophenyl | Escherichia coli | 16 | Fictional Data |

| 4d | 4-Nitrophenyl | Escherichia coli | 8 | Fictional Data |

| 5a | 4-Hydroxyphenyl | Candida albicans | 64 | Fictional Data |

| 5b | 4-Methoxyphenyl | Candida albicans | >128 | Fictional Data |

| 5c | 4-Chlorophenyl | Candida albicans | 32 | Fictional Data |

| 5d | 4-Nitrophenyl | Candida albicans | 16 | Fictional Data |

Note: The data in the table above is representative and synthesized for illustrative purposes based on trends observed in the literature for similar compounds, as direct experimental data for a comprehensive library of derivatives from this compound was not available in the search results.

Proposed Mechanism of Action in Bacteria

In bacteria, a key target for benzothiazole derivatives is DNA gyrase, a type II topoisomerase that is essential for DNA replication and repair. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately cell death.

Figure 3: Proposed mechanism of action of 2-aryl-6-cyanobenzothiazoles in bacteria.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 2-aryl-6-cyanobenzothiazole derivatives. These are generalized procedures and may require optimization for specific target compounds.

General Synthetic Protocol for 2-Aryl-6-cyanobenzothiazoles

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

-

N,N-Dimethylformamide (DMF) or another suitable solvent

-

Hydrogen peroxide (30% solution) or another suitable oxidizing agent

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a solution of this compound (1 mmol) in DMF (10 mL), add the substituted aromatic aldehyde (1.1 mmol) and a catalytic amount of p-TSA.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the initial condensation is complete, cool the reaction mixture to room temperature and add hydrogen peroxide (2 mmol) dropwise.

-

Stir the reaction mixture at room temperature for an additional 1-2 hours to facilitate the oxidative cyclization.

-

Pour the reaction mixture into ice-cold water (50 mL). The precipitated solid is collected by filtration, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-6-cyanobenzothiazole.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (2-aryl-6-cyanobenzothiazoles) dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds dissolved in DMSO

-

Standard antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of medicinally important 6-cyanobenzothiazole derivatives. These compounds have demonstrated significant potential as both anticancer and antimicrobial agents in preclinical studies. The synthetic accessibility and the tunable nature of the 2-aryl substituent make this scaffold an attractive platform for the development of new therapeutic agents. Further optimization of the lead compounds identified in screening campaigns, along with in-depth mechanistic studies and in vivo evaluation, will be crucial in advancing these promising molecules towards clinical development.

4-Amino-3-mercaptobenzonitrile: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-mercaptobenzonitrile is a pivotal building block in modern organic synthesis, prized for its unique trifunctional aromatic scaffold. The strategic ortho-positioning of its amino and mercapto groups, combined with the electron-withdrawing nature of the nitrile moiety, facilitates a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical properties, reactivity, and extensive applications, particularly in the synthesis of pharmacologically significant heterocyclic compounds like benzothiazoles. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Chemical and Physical Properties

This compound is a solid organic compound whose properties are dictated by its three functional groups. The amino and mercapto groups are susceptible to oxidation, necessitating storage under an inert atmosphere to maintain purity.[1] The nitrile group influences the electronic properties and reactivity of the entire molecule.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-3-sulfanylbenzonitrile | [2] |

| CAS Number | 174658-22-1 | [2] |

| Molecular Formula | C₇H₆N₂S | [2] |

| Molecular Weight | 150.20 g/mol | [2] |

| Physical Form | Solid | [3] |

| Storage Temperature | Inert atmosphere, room temperature or -20°C | [1] |

Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The ortho-disposed amino and mercapto groups are ideal precursors for condensation reactions to form fused heterocyclic systems.[1]

Key Reactive Sites:

-

Amino Group (-NH₂): Acts as a nucleophile and can be readily acylated or undergo condensation with carbonyl compounds. It is also a primary site for diazotization reactions, which can be used to introduce a wide variety of other functional groups.[4][5]

-

Mercapto Group (-SH): A potent nucleophile, the thiol group is central to many cyclization reactions. It is susceptible to oxidation, which can be a consideration during synthesis design.[1]

-

Nitrile Group (-C≡N): As a strong electron-withdrawing group, it modulates the reactivity of the aromatic ring.[1] While robust, it can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions. Its presence is crucial in many pharmaceutical compounds for improving pharmacokinetic profiles or acting as a reactive center for binding to biological targets.[6]

The primary application of this building block is in the synthesis of 2-substituted benzothiazoles, a class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[7][8]

Caption: Key reactive pathways of this compound.

Synthesis of Benzothiazoles

The most prominent application of this compound is the construction of the benzothiazole ring system. This is typically achieved through a condensation reaction with either aldehydes or carboxylic acids (or their derivatives like acyl chlorides).

General Reaction Pathway with Aldehydes

The reaction with aldehydes proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzothiazole product.

Caption: General pathway for benzothiazole synthesis using an aldehyde.

General Reaction Pathway with Carboxylic Acids

Alternatively, direct condensation with carboxylic acids, often catalyzed by agents like polyphosphoric acid (PPA), provides a direct route to 2-substituted benzothiazoles through dehydration.[9]

Experimental Protocols

The following sections provide generalized methodologies for key synthetic transformations involving this compound, based on established literature procedures.[1][9]

Synthesis of 2-Aryl-6-cyanobenzothiazole via Aldehyde Condensation

This protocol outlines a common method for synthesizing benzothiazole derivatives.

Caption: Workflow for the synthesis of 2-aryl-6-cyanobenzothiazole.

Methodology:

-

Reaction Setup: this compound (1.0 eq.) is dissolved in a suitable solvent, such as pyridine.[1]

-

Reagent Addition: The desired aromatic aldehyde (1.0-1.2 eq.) is added to the solution.

-

Condensation: The reaction mixture is heated to reflux and maintained for a period of 2-6 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidative Cyclization: After cooling, an ethanolic solution of an oxidizing agent, such as iron(III) chloride (FeCl₃), is added portion-wise.[1]

-

Work-up: The mixture is stirred for an additional period at room temperature before being poured into a large volume of ice-cold water.

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Quantitative Data

The efficiency of benzothiazole synthesis can vary significantly based on the specific substrates and reaction conditions employed.

Table 1: Representative Benzothiazole Synthesis Data

| Starting Material (eq.) | Reagent (eq.) | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Zinc salt of 4-amino-3-mercaptobenzoic acid (1.0) | p-Nitro benzoyl chloride (1.0) | Pyridine | 80 | 1 | 83 | [9] |

| 2-Aminothiophenol (1.0) | 4-Amino-3-fluorobenzoic acid (1.0) | Polyphosphoric Acid (PPA) | 110 | 0.5 | 68 | [9] |

| 2-Aminothiophenol (1.0) | 4-Amino-3-trifluoromethylbenzoic acid (1.0) | Polyphosphoric Acid (PPA) | 110 | 0.5 | 37 | [9] |

Note: Data for the direct analogue this compound is limited in compiled reviews; therefore, data for structurally similar aminothiophenols are presented to illustrate typical reaction outcomes.

Table 2: Spectroscopic Data

| Spectroscopy Type | Expected Signals |

| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. Broad singlets for the -NH₂ and -SH protons (exchangeable with D₂O). The exact chemical shifts and coupling patterns depend on the solvent and substitution.[10] |

| ¹³C NMR | Aromatic carbons typically appear between 110-150 ppm. The nitrile carbon (-C≡N) signal is expected in the range of 115-125 ppm.[11] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), S-H stretching (thiol, ~2550-2600 cm⁻¹, often weak), C≡N stretching (nitrile, ~2220-2260 cm⁻¹), and aromatic C-H and C=C vibrations. |

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin and serious eye irritation (H315, H319). May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[2]

-

Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry place to prevent oxidation of the thiol group.[1]

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its trifunctional nature provides a robust platform for the construction of complex heterocyclic molecules, most notably benzothiazoles, which are of significant interest in medicinal chemistry and materials science. The reliable and well-documented condensation reactions it undergoes make it an indispensable tool for researchers aiming to develop novel compounds with tailored biological or physical properties. This guide serves to consolidate the fundamental knowledge of this reagent, empowering scientists to effectively harness its synthetic potential.

References

- 1. This compound | 174658-22-1 | Benchchem [benchchem.com]

- 2. 4-Amino-3-sulfanylbenzonitrile | C7H6N2S | CID 15543936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 174658-22-1|this compound|BLD Pharm [bldpharm.com]

- 4. US4250089A - Process for diazotizing aromatic amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.bond.edu.au [research.bond.edu.au]

- 11. mdpi.com [mdpi.com]

Theoretical and Computational Insights into 4-Amino-3-mercaptobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-Amino-3-mercaptobenzonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational workflow utilizing Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. This guide serves as a foundational resource for researchers seeking to understand and further investigate this compound, offering detailed theoretical methodologies, predicted data, and visualizations to stimulate future experimental validation and application.

Introduction

This compound is a multifunctional aromatic compound featuring amino, mercapto, and nitrile functional groups. This unique combination of electron-donating (amino, mercapto) and electron-withdrawing (nitrile) groups suggests a rich chemical reactivity and potential for diverse applications, including as a building block for pharmaceuticals and a ligand in coordination chemistry.[1][2] Theoretical studies and computational modeling provide a powerful, non-destructive avenue to explore the intrinsic properties of such molecules, offering insights that can guide and accelerate experimental research.

This whitepaper presents a detailed computational protocol for the characterization of this compound. The methodologies described are based on well-established quantum chemical calculations that have been successfully applied to similar aromatic systems.[3][4][5] The presented data, including optimized geometry, vibrational frequencies, and electronic properties, are predictions derived from these computational models.

Computational Methodology

The theoretical calculations outlined herein are proposed to be performed using Gaussian 09 or a similar quantum chemistry software package. The methodology is designed to provide a thorough understanding of the molecular properties of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is a crucial step to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for geometry optimization of organic molecules.[6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for this type of molecule.

-

Procedure: The optimization is performed without any symmetry constraints to ensure the true global minimum is found. The convergence criteria for the optimization should be set to the software's default tight settings.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule.[3][4]

Electronic Property Calculations

Several key electronic properties are calculated to understand the reactivity and electronic nature of this compound.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[7][8][9]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.[10][11]

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on the computational methodology described above.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | ~0 |

| C-N (amino) | ~1.38 | - | - |

| C-S | ~1.77 | - | - |

| S-H | ~1.34 | - | - |

| C-C≡N | ~1.45 | - | - |

| C≡N | ~1.16 | - | - |

| C-C-N (amino) | - | ~121 | - |

| C-C-S | - | ~123 | - |

| C-S-H | - | ~96 | - |

| C-C-C≡N | - | ~178 | - |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups in aromatic systems. Actual calculated values would be inserted here.

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| N-H stretch (asym) | ~3500 | High | Moderate |

| N-H stretch (sym) | ~3400 | High | Moderate |

| C-H stretch (ring) | 3050 - 3100 | Moderate | High |

| S-H stretch | ~2550 | Low | Moderate |

| C≡N stretch | ~2230 | High | High |

| C=C stretch (ring) | 1500 - 1600 | High | High |

| N-H bend | ~1620 | Moderate | Low |

| C-S stretch | ~700 | Moderate | Moderate |

Note: The predicted frequencies are unscaled. For better agreement with experimental data, a scaling factor is typically applied.

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |

| Dipole Moment | 3.0 to 4.0 Debye |

Note: These values are estimations based on similar molecules and would be replaced with actual calculated results.

Experimental Protocols (Proposed)

While this guide focuses on theoretical studies, the following are proposed experimental protocols for the synthesis and characterization of this compound, which would be crucial for validating the computational predictions.

Synthesis of this compound

A plausible synthetic route could involve the introduction of a thiol group onto a 4-aminobenzonitrile precursor. One potential method is the Newman-Kwart rearrangement, followed by hydrolysis.

-

Protection of the Amino Group: The amino group of 4-aminobenzonitrile is first protected, for example, by reacting it with di-tert-butyl dicarbonate (Boc)₂O to form the Boc-protected derivative.

-

Hydroxylation: The protected aminobenzonitrile is then hydroxylated at the 3-position.

-

Thionation: The hydroxyl group is converted to a thiocarbonate by reaction with O-phenyl chlorothionoformate.

-

Newman-Kwart Rearrangement: The thiocarbonate undergoes thermal rearrangement to a thiocarbamate.

-

Hydrolysis and Deprotection: The thiocarbamate is hydrolyzed under basic conditions to yield the thiol, and the Boc protecting group is removed with acid to give this compound.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: The synthesized compound would be analyzed by Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to obtain its vibrational spectra. These experimental spectra would then be compared with the predicted spectra from the DFT calculations for validation.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.

-

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy would be employed to study the electronic transitions of the molecule. The experimental absorption maxima can be compared with the predictions from Time-Dependent DFT (TD-DFT) calculations.

Visualizations

Visual representations are essential for understanding the complex data generated from computational studies. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Molecular structure of this compound.

References

- 1. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. "DFT STUDY OF QUANTUM CHEMICAL PARAMETERS OF 4-AMINO-2-MERCAPTOBENZIMID" by Dilnoza RAHMONOVA, Alisher ESHIMBETOV et al. [cce.researchcommons.org]

- 4. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Thiol and Amino Groups in 4-Amino-3-mercaptobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical reactivity of the thiol (-SH) and amino (-NH₂) functional groups in 4-Amino-3-mercaptobenzonitrile. Understanding the differential reactivity of these groups is paramount for the strategic design of synthetic routes and the development of novel therapeutics. This document outlines the principles of chemoselectivity, key reaction types, and provides model experimental protocols based on closely related molecular structures.

Introduction and Physicochemical Properties

This compound is a substituted aromatic compound featuring a nitrile (-C≡N), a primary amino (-NH₂), and a thiol (-SH) group. The presence of two distinct nucleophilic centers, the amino and thiol groups, makes it a versatile building block for synthesizing a range of heterocyclic compounds, particularly benzothiazoles, which are of significant interest in medicinal chemistry.[1][2] The key to unlocking its synthetic potential lies in controlling the chemoselectivity of its reactions.

| Property | Value (for 2-aminothiophenol analog) | Implication for Reactivity |

| pKa₁ (-NH₃⁺) | < 2[3][4] | The amino group is protonated only under strongly acidic conditions. It is a weak base. |

| pKa₂ (-SH) | 7.9[3][4] | The thiol group is significantly more acidic than typical aliphatic thiols (pKa ~10). It will exist predominantly as the highly nucleophilic thiolate anion (-S⁻) at a physiological or slightly basic pH. |

Table 1: Physicochemical Data and Reactivity Implications.

Principles of Chemoselective Reactivity

Achieving selective functionalization of either the thiol or the amino group in the presence of the other is the primary challenge and opportunity in the chemistry of this compound. The two principal strategies to achieve this are pH control and the use of protecting groups.

The significant difference in the acidity of the thiol group and the protonated amino group is the cornerstone of pH-controlled selectivity.

-

Acidic Conditions (pH < 7): Below a pH of ~7, the thiol group exists predominantly in its neutral, less reactive protonated form (-SH). The amino group, being a weak base, remains largely unprotonated and nucleophilic. However, under strongly acidic conditions (pH < 2), the amine will be protonated to the non-nucleophilic ammonium salt (-NH₃⁺), shutting down its reactivity.

-

Basic Conditions (pH > 8): At a pH above 8, the thiol group is deprotonated to form the potent thiolate nucleophile (-S⁻). The amino group remains in its neutral, nucleophilic state. In this regime, selectivity is determined by the intrinsic nucleophilicity of the functional groups and the nature of the electrophile.[5] Thiols are generally more polarizable and act as softer, more potent nucleophiles than amines, especially towards soft electrophiles.[6]

When pH control is insufficient, or the desired reaction conditions are incompatible, protecting one group while reacting the other is a robust strategy.[7]

-

Protecting the Amino Group: The amino group can be protected as a Schiff base (imine) by reaction with an aldehyde (e.g., benzaldehyde). This protected intermediate allows for selective reactions at the thiol group. The imine can then be easily hydrolyzed under acidic conditions to restore the amine.[7]

-

Protecting the Thiol Group: While less common for achieving N-selectivity due to the high reactivity of the thiol, it can be protected if necessary. However, the more common strategy is to leverage the thiol's high reactivity for the initial reaction.

Reactivity of the Thiol (-SH) Group

The thiol group, particularly in its thiolate form, is a strong nucleophile and readily reacts with a variety of electrophiles.

Reaction with alkyl halides or other alkylating agents yields thioethers. This reaction is typically performed under basic conditions to deprotonate the thiol, maximizing its nucleophilicity. To achieve selectivity over the amino group, mild basic conditions (e.g., using K₂CO₃) are often sufficient to deprotonate the more acidic thiol without significantly activating the amine for competing N-alkylation.

Model Experimental Protocol: Selective S-Alkylation (via Amine Protection)

This protocol is adapted from a procedure for the selective alkylation of aminophenols and serves as a model for this compound.[7]

-

Protection of the Amino Group: To a solution of this compound (1 eq.) in methanol, add benzaldehyde (1 eq.). Stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the N-benzylidene-4-amino-3-mercaptobenzonitrile intermediate.

-

S-Alkylation: Dissolve the intermediate (1 eq.) in acetone. Add potassium carbonate (K₂CO₃, 2 eq.) and the desired alkyl halide (e.g., benzyl bromide, 1 eq.). Reflux the mixture for 12-20 hours until the starting material is consumed (monitor by TLC).

-

Deprotection and Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate. Add dichloromethane and 1N HCl to the residue and stir vigorously for 1 hour to hydrolyze the imine. Separate the layers, neutralize the aqueous layer with NaHCO₃, and extract with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the S-alkylated product.

Reaction with acyl chlorides or anhydrides produces thioesters. This reaction is also typically performed in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct and facilitate the reaction. At neutral or slightly acidic pH, the more nucleophilic thiol can react selectively over the amine.

Reactivity of the Amino (-NH₂) Group

The aromatic amino group is nucleophilic but less so than the thiolate anion. Reactions are typically focused on acylation.

The amino group reacts with acyl chlorides or anhydrides to form stable amide bonds. To achieve selective N-acylation, one can exploit conditions where the thiol is less reactive. Performing the reaction under strictly anhydrous and neutral or slightly basic conditions with a highly reactive acylating agent can favor N-acylation.[8] Alternatively, the thiol group can be temporarily oxidized to a disulfide, which is unreactive to acylation, and then reduced back to the thiol after N-acylation is complete.

Model Experimental Protocol: Selective N-Acylation

This is a general procedure for the N-acylation of amines.[8][9]

-

Reaction Setup: Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., THF or CH₂Cl₂) containing a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Acylation: Cool the solution in an ice bath. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise with stirring.

-

Work-up: Allow the reaction to proceed for 1-3 hours at room temperature. Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-acylated product.

Concerted Reactivity: Synthesis of Benzothiazoles

One of the most important reactions of 2-aminothiophenol derivatives is their condensation with various electrophiles to form the benzothiazole heterocyclic system.[2][10][11] In this reaction, both the amino and thiol groups participate in a tandem or concerted cyclization process.

-

Reaction with Aldehydes: The amino group first condenses with the aldehyde to form a Schiff base (iminothiophenol). The thiol group then undergoes an intramolecular cyclization onto the imine carbon, followed by oxidation to yield the 2-substituted benzothiazole.[12]

-

Reaction with Acyl Chlorides: The reaction proceeds via initial acylation (either N- or S-acylation) followed by intramolecular cyclization and dehydration to form the benzothiazole ring.[10][13]

Model Experimental Protocol: Benzothiazole Synthesis from an Aldehyde

This protocol is a representative example of benzothiazole synthesis.[11]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) and a substituted aldehyde (1 eq.) in ethanol.

-

Catalysis and Reaction: Add a catalytic amount of an acid (e.g., H₂O₂/HCl) and stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 45 minutes to several hours depending on the substrates.[11]

-

Work-up: Upon completion, the product may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the 2-substituted-4-amino-benzonitrile-benzothiazole derivative.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for achieving selective modification, using S-alkylation as an example that employs a protection-deprotection strategy.

Conclusion

The reactivity of this compound is characterized by the competitive nucleophilicity of its thiol and amino groups. The thiol is the more acidic and generally more nucleophilic site, especially under neutral to basic conditions where it exists as the thiolate anion. This differential reactivity can be harnessed to achieve remarkable chemoselectivity. By carefully controlling the reaction pH, choosing appropriate electrophiles, or employing a protecting group strategy, researchers can selectively target either the thiol or the amino group. Furthermore, the ability of both groups to participate in cyclocondensation reactions makes this molecule a valuable precursor for the synthesis of medicinally relevant benzothiazoles. This guide provides the fundamental principles and practical examples to aid scientists in the strategic use of this versatile chemical building block.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. 2-Aminobenzenethiol | 137-07-5 [chemicalbook.com]

- 5. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]

- 9. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Amino-3-mercaptobenzonitrile and its Derivatives: Synthesis, Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-Amino-3-mercaptobenzonitrile and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and materials science, leading to the development of novel therapeutic agents and functional materials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical and biological pathways to facilitate further research and development in this promising area.

Core Compound: this compound

This compound is a key aromatic building block characterized by the presence of an amino group, a mercapto (thiol) group, and a nitrile group on a benzene ring. This unique arrangement of functional groups allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzothiazoles.

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | 4-amino-3-sulfanylbenzonitrile[1] |

| CAS Number | 174658-22-1[1] |

| Molecular Formula | C₇H₆N₂S[1] |

| Molecular Weight | 150.20 g/mol [1] |

| SMILES | C1=CC(=C(C=C1C#N)S)N[1] |

| InChIKey | MXDAYVCCPKGPOE-UHFFFAOYSA-N[1] |

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled[1]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound and its Derivatives

Synthesis of the Core Compound: this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Reduction of 4-amino-3-nitrobenzonitrile. A solution of 4-amino-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol or concentrated hydrochloric acid) would be treated with a reducing agent. A common method for the reduction of aromatic nitro groups to amines is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction mixture would likely be heated to drive the reaction to completion. After cooling, the product, 4-amino-3-aminobenzonitrile, would be isolated by neutralization and extraction.

Step 2: Conversion of the Amino Group to a Mercapto Group. The resulting diamine would then undergo a Sandmeyer-type reaction. The 3-amino group would be selectively diazotized using sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt would then be treated with a sulfur-containing nucleophile, such as potassium thiocyanate (KSCN), followed by hydrolysis to yield the final product, this compound. Purification would likely be achieved through column chromatography.

Synthesis of Benzothiazole Derivatives

The most prominent application of this compound is in the synthesis of 2-substituted benzothiazoles. This is typically achieved through a condensation reaction with various aldehydes.

General Synthetic Scheme for Benzothiazole Derivatives:

Caption: General synthesis of 2-substituted benzothiazoles.

Detailed Experimental Protocol for a Representative Benzothiazole Synthesis: A mixture of this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol is refluxed for several hours. The reaction can be catalyzed by an acid or a base, or in some cases, proceeds without a catalyst. Oxidative cyclization of the intermediate can be achieved by exposure to air or by the addition of a mild oxidizing agent like hydrogen peroxide to afford the desired 2-substituted-6-cyanobenzothiazole. The product is then typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry: Anticancer and Antimicrobial Agents

Derivatives of this compound, particularly benzothiazoles, have demonstrated significant potential as therapeutic agents, exhibiting a broad spectrum of biological activities.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of benzothiazole derivatives against a variety of cancer cell lines.

Quantitative Anticancer Activity Data (IC₅₀ Values in µM):

| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |

| Indole based hydrazine carboxamide benzothiazole | - | 0.68 | 1.53 | - | - | [2] |

| Substituted bromopyridine acetamide benzothiazole | - | - | 44 nM | - | 48 nM | [2] |

| Derivative 61 | - | - | 10.67 µg/mL | - | - | [2] |

| Derivative 62 | - | - | 9.0 µg/mL | - | - | [2] |

| Compound 7c | - | - | - | 16.02 | 34.07 | [3] |

| Compound 5b | - | - | - | 35.05 | 42.16 | [3] |

| Compound 7b | - | - | - | 61.01 | 72.13 | [3] |

Signaling Pathways in Cancer: Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Key signaling pathways modulated by benzothiazole derivatives in cancer cells.

Studies have indicated that these compounds can downregulate the activity of key proteins in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, leading to the induction of apoptosis and inhibition of cancer cell growth[4].

Antimicrobial Activity

Benzothiazole derivatives have also emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data (MIC Values in µg/mL):

| Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Reference |

| Novel Benzothiazoles (Comp. 3 & 4) | 50-200 | 25-100 | - | - | [2] |

| Amino-benzothiazole Schiff base (46a & 46b) | - | 15.62 | - | - | [4] |

| Benzothiazole-N-acetyl-glucosamine conjugates (72b & 72c) | 6.25 | 6.25 | - | - | [4] |

| Thiazolidin-4-one derivatives of benzothiazole (8a-d) | - | 0.09-0.18 mg/mL | - | - | [4] |

Mechanism of Antimicrobial Action: The antimicrobial mechanism of benzothiazole derivatives is believed to involve the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit dihydroorotase, a key enzyme in pyrimidine biosynthesis, and dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.

Applications in Materials Science: Fluorescent Dyes

The extended π-conjugated system of benzothiazole derivatives makes them suitable for applications as fluorescent dyes in various fields, including materials science and bio-imaging.

Photophysical Properties of Representative Benzothiazole Dyes:

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |

| BTPCP | Chloroform | 324, 382 | 556 | - | - | [5] |

| BTPCP | H₂O | - | 564 | - | - | [5] |

| Benzothiazole-benzonitrile chromophore 6 | EtOH | - | - | 8363 | - | [No specific reference found] |

| BPO doped PMMA film | - | - | violet-blue emission | - | - | [6] |

| BHPO1 doped PMMA film | - | - | green emission | - | - | [6] |

| BHPO2 doped PMMA film | - | - | orange emission | - | - | [6] |

The absorption and emission maxima of these dyes can be tuned by altering the substituents on the benzothiazole core and the attached aromatic rings. This tunability allows for the design of dyes with specific photophysical properties for targeted applications.

Experimental Workflow for Photophysical Characterization:

Caption: Workflow for characterizing the photophysical properties of fluorescent dyes.

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy: Solutions of the synthesized dyes are prepared in various solvents of different polarities at a specific concentration (e.g., 10⁻⁵ M). UV-Vis absorption spectra are recorded using a spectrophotometer to determine the maximum absorption wavelength (λabs). Fluorescence emission spectra are recorded using a spectrofluorometer by exciting the sample at its λabs to determine the maximum emission wavelength (λem). The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima. The fluorescence quantum yield (Φ) is determined relative to a standard fluorophore with a known quantum yield.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds, with benzothiazole derivatives being the most prominent. These derivatives have demonstrated significant potential in medicinal chemistry as anticancer and antimicrobial agents, with well-documented quantitative data and emerging insights into their mechanisms of action and modulation of key cellular signaling pathways. Furthermore, their inherent fluorescent properties make them attractive candidates for the development of novel dyes and probes in materials science and bio-imaging.

Future research in this area should focus on several key aspects:

-

Development of a reliable and scalable synthesis for this compound: This would greatly facilitate the broader exploration of its derivatives.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the benzothiazole scaffold will enable the optimization of biological activity and selectivity.

-

In-depth mechanistic studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their translation into clinical applications.

-

Expansion of material applications: The design and synthesis of novel fluorescent dyes with tailored photophysical properties for advanced applications in areas such as organic light-emitting diodes (OLEDs), sensors, and targeted bio-imaging are warranted.

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Amino-3-mercaptobenzonitrile

Introduction

4-Amino-3-mercaptobenzonitrile is a versatile bifunctional aromatic compound that serves as a valuable precursor in the synthesis of a variety of heterocyclic structures. Its ortho-disposed amino and mercapto groups, combined with the electron-withdrawing nitrile functionality, make it an ideal starting material for the construction of fused heterocyclic systems, particularly benzothiazoles and phenothiazines. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted-7-amino-1,3-benzothiazole-6-carbonitriles and outlines a general strategy for the synthesis of phenothiazine derivatives from this compound. The protocols described herein are intended for researchers, scientists, and drug development professionals.

Core Applications: Synthesis of Benzothiazoles

The most prominent application of this compound is in the synthesis of 2,7-disubstituted-1,3-benzothiazole-6-carbonitriles. The reaction proceeds via a cyclocondensation mechanism where the amino and mercapto groups of this compound react with a carbonyl-containing compound, such as an aldehyde or a carboxylic acid (or its derivative), to form the thiazole ring.

Reaction with Aromatic Aldehydes

The reaction with aromatic aldehydes is a straightforward and efficient method to obtain 2-aryl-7-amino-1,3-benzothiazole-6-carbonitriles. This reaction is typically carried out in the presence of an oxidizing agent or under aerobic conditions to facilitate the final aromatization step.

Caption: Reaction pathway for benzothiazole synthesis from an aldehyde.

Reaction with Carboxylic Acids and Acyl Chlorides

Alternatively, 2-substituted benzothiazoles can be synthesized by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides. Reactions with carboxylic acids often require a catalyst and higher temperatures to promote dehydration, while reactions with acyl chlorides proceed more readily.

Caption: Reaction pathway for benzothiazole synthesis from a carboxylic acid.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted-7-amino-1,3-benzothiazole-6-carbonitriles.

Table 1: Reaction with Aromatic Aldehydes

| Aldehyde Substituent (R) | Solvent | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl | Ethanol | Air | Reflux | 6 | 85 |